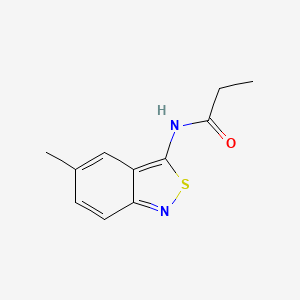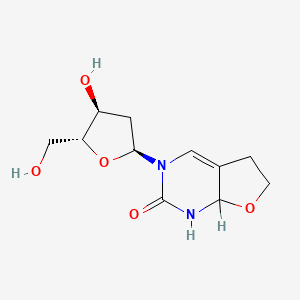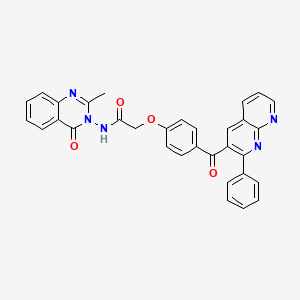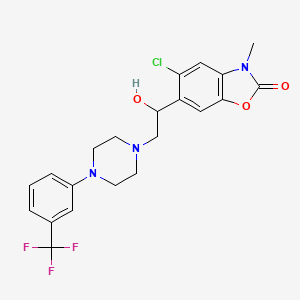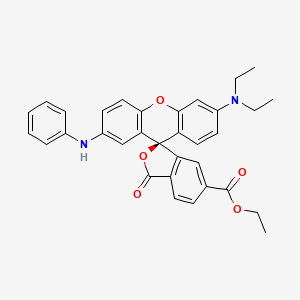
Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-6-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of various functional groups, such as carboxylic acid, diethylamino, and phenylamino, contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires the use of catalysts, such as Lewis acids, to facilitate the formation of the spiro linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new organic compounds and materials .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations allows for the creation of products with specific properties and applications .
Mechanism of Action
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one, 3’,6’-dihydroxy-5-isothiocyanato-
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one, 2’-[(2-chlorophenyl)amino]-6’-(diethylamino)-6-methyl-
- 6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-(9H)xanthen]-3’-yl b-D-galactopyranoside
Uniqueness
The uniqueness of Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester lies in its specific combination of functional groups and spiro structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
71799-73-0 |
|---|---|
Molecular Formula |
C33H30N2O5 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
ethyl (3R)-2'-anilino-6'-(diethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C33H30N2O5/c1-4-35(5-2)24-14-16-26-30(20-24)39-29-17-13-23(34-22-10-8-7-9-11-22)19-28(29)33(26)27-18-21(31(36)38-6-3)12-15-25(27)32(37)40-33/h7-20,34H,4-6H2,1-3H3/t33-/m0/s1 |
InChI Key |
NTPXLRJSXNYBJG-XIFFEERXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)[C@]3(C4=C(C=CC(=C4)C(=O)OCC)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=CC(=C4)C(=O)OCC)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


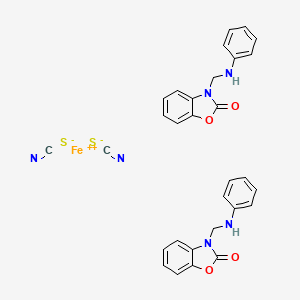
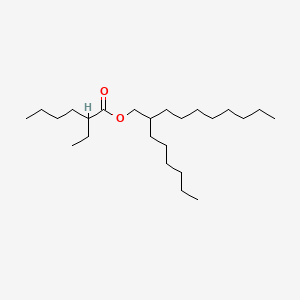
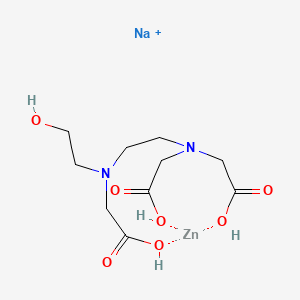
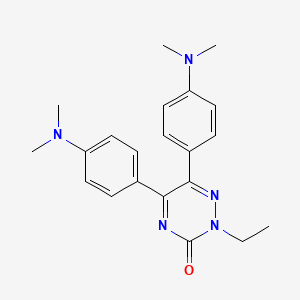
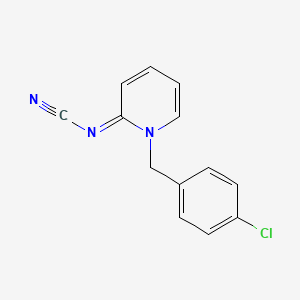
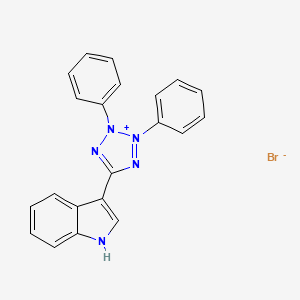
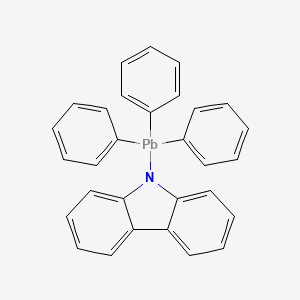
![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)


